molecular formula C55H48O14P2-2 B12580832 [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite

[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite

Cat. No.: B12580832
M. Wt: 994.9 g/mol
InChI Key: CSOPYKDDPWWTRX-ZOIFNHOISA-L
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Description

[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite is a complex organic compound that features multiple aromatic rings and phosphite groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite likely involves multiple steps, including the formation of the aromatic rings, acetylation, methoxylation, and the introduction of phosphite groups. Typical reaction conditions might include:

    Temperature: Controlled heating or cooling to facilitate specific reactions.

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Safety measures and environmental controls would be critical due to the complexity and potential hazards of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the acetyl or methoxy groups.

    Reduction: Reduction reactions could target the aromatic rings or phosphite groups.

    Substitution: Substitution reactions might involve replacing one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a precursor for more complex molecules or as a reagent in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

Industrial applications might involve its use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphite: A simpler phosphite compound used in organic synthesis.

    Bisphenol A: An aromatic compound with similar structural features.

    Methoxybenzene: A simpler aromatic compound with methoxy groups.

Properties

Molecular Formula

C55H48O14P2-2

Molecular Weight

994.9 g/mol

IUPAC Name

(1Z)-1-[(6E)-6-[(6Z)-5-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]-6-[(6Z)-3-methoxy-6-(1-oxidoethylidene)cyclohexa-2,4-dien-1-ylidene]-4-phosphooxycyclohexa-2,4-dien-1-ylidene]-4-methoxycyclohexa-2,4-dien-1-ylidene]ethanolate

InChI

InChI=1S/C55H50O14P2/c1-33(56)43-23-19-39(62-5)29-48(43)47-27-28-50(66-70(60)61)54(53(47)49-30-40(63-6)20-24-44(49)34(2)57)55(37-15-11-9-12-16-37,38-17-13-10-14-18-38)69-71(67-51-31-41(64-7)21-25-45(51)35(3)58)68-52-32-42(65-8)22-26-46(52)36(4)59/h9-32,56-57H,1-8H3/p-2/b43-33-,44-34-,48-47+,53-49-

InChI Key

CSOPYKDDPWWTRX-ZOIFNHOISA-L

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C\5=C(C=C/C(=C\6/C=C(C=C/C6=C(\C)/[O-])OC)/C5=C/7\C=C(C=C\C7=C(/C)\[O-])OC)O[P+](=O)[O-]

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=CC(=C6C=C(C=CC6=C(C)[O-])OC)C5=C7C=C(C=CC7=C(C)[O-])OC)O[P+](=O)[O-]

Origin of Product

United States

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